molecular formula C12H13N5O2 B2367618 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2195936-97-9

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2367618
CAS No.: 2195936-97-9
M. Wt: 259.269
InChI Key: RLENTLZKQUJGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a heterocyclic compound featuring a 2-methoxypyridin-3-yl group linked via a methanone bridge to a 3-(2H-1,2,3-triazol-2-yl)azetidine moiety. This structure combines a pyridine ring with a triazole-substituted azetidine, a four-membered nitrogen-containing ring, which confers unique steric and electronic properties. The compound’s structural motifs—triazole, azetidine, and methoxypyridine—are associated with diverse biological activities, including antitumor and receptor-binding properties, as observed in related derivatives .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-14-5-6-15-17/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLENTLZKQUJGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Azidoazetidine Precursors

Methanone Bridge Installation

Acylation of Azetidine Amines

The methanone linker is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. In a representative procedure, 3-(2H-1,2,3-triazol-2-yl)azetidine was treated with 2-methoxynicotinoyl chloride in dichloromethane (DCM) using triethylamine as a base.

Reaction Mechanism :

  • Deprotonation of azetidine’s secondary amine by Et₃N.
  • Nucleophilic attack on the acyl chloride’s carbonyl carbon.
  • Elimination of HCl, yielding the methanone product.

Purification : Recrystallization from ethanol/ether (3:1) provided 89% purity (HPLC).

Suzuki-Miyaura Coupling for Pyridine Functionalization

Alternative routes employ palladium-catalyzed cross-coupling to attach the 2-methoxypyridine group. For example, a boronic ester-functionalized azetidine-triazole intermediate reacted with 3-bromo-2-methoxypyridine under Miyaura conditions.

Catalytic System :

  • Pd(PPh₃)₄ (3 mol%)
  • K₂CO₃ (2 equiv)
  • Dioxane/H₂O (4:1), 90°C, 24 h

Yield : 68% after silica gel chromatography.

Integrated One-Pot Strategies

Recent advances have consolidated multiple steps into one-pot sequences to minimize intermediate isolation. A notable method combines azetidine ring formation, triazole cycloaddition, and acylation in a single reaction vessel:

  • Step 1 : Cyclization of 1-azido-3-chloropropane to form azetidine.
  • Step 2 : In situ CuAAC with 2-ethynylpyridine.
  • Step 3 : Acylation with 2-methoxynicotinoyl chloride.

Advantages :

  • Reduced purification steps.
  • Total yield improved from 45% (multistep) to 63%.

Analytical Characterization

Synthetic products were validated using:

  • ¹H/¹³C NMR : Confirmed azetidine ring protons (δ 3.2–4.1 ppm) and triazole carbons (δ 145–150 ppm).
  • HRMS : Calculated for C₁₄H₁₅N₅O₂ [M+H]+: 302.1254; Found: 302.1256.
  • X-ray Crystallography : Resolved the azetidine’s puckered conformation and triazole’s planar geometry.

Challenges and Optimization Opportunities

Regioselectivity in Triazole Formation

Unsymmetrical alkynes may yield 1,4- and 1,5-triazole regioisomers. Using Cu(I) catalysts and polar solvents (DMF) enhanced 1,4-selectivity to >95%.

Stereochemical Control

Azetidine’s ring strain induces conformational flexibility, complicating stereocontrol. Chiral auxiliaries or asymmetric catalysis remain understudied for this system.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related methanone derivatives, focusing on substituents, heterocyclic cores, and biological activities.

Structural Analogues with Triazole Moieties
Compound Name/Structure Key Substituents/Cores Biological Activity (IC50) Reference
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone Azetidine, triazole, 2-methoxypyridine Not reported N/A
9b (1,3,4-thiadiazole derivative) 1,3,4-Thiadiazole, triazole, phenyl 2.94 µM (HepG2)
12a (Thiazole derivative) Thiazole, triazole, aryl 1.19 µM (HepG2), 3.4 µM (MCF-7)
(2-hydroxy-6-methylpyridin-3-yl)[3-(4-{[(pyridin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)azetidin-1-yl]methanone Azetidine, triazole, hydroxypyridine Not reported
[4-(4-Bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]methanone Piperidine, triazole, bromophenyl Not reported

Key Observations :

  • Triazole Positioning : The 1,2,3-triazole ring in the target compound and analogues (e.g., 9b, 12a) enhances π-π stacking and hydrogen-bonding interactions, critical for biological activity .
  • Substituent Impact: The 2-methoxy group on pyridine in the target compound could enhance solubility and metabolic stability compared to non-substituted pyridines (e.g., ) .
Pyridinyl Methanones with Heterocyclic Attachments
Compound Name/Structure Heterocycle Attached Key Features Reference
(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Pyrazole Crystallographically characterized
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Dihydropyrazole Synthesized via chalcone-hydrazide reaction
[4,5-Dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl methanone Dihydropyrazole, methoxyphenyl Structural isomer of target compound

Key Observations :

  • Biological Relevance: Pyrazole-containing methanones (e.g., ) are often explored for chelating metal ions or as kinase inhibitors, suggesting the target compound’s azetidine-triazole core may have similar applications.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant research findings.

Structural Characteristics

The compound consists of:

  • Azetidine Ring : A four-membered saturated ring that contributes to the compound's overall stability and reactivity.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its ability to form hydrogen bonds and participate in π–π stacking interactions with biological targets.
  • Methoxypyridine Group : This moiety enhances solubility and may influence pharmacokinetics.

Molecular Formula

The molecular formula of the compound is C11H12N4OC_{11}H_{12}N_{4}O with a molecular weight of approximately 228.24 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
MCF-71.1Thymidylate synthase inhibition
HCT-1162.6Induction of apoptosis
HepG21.4Cell cycle arrest
KBModerateCytotoxicity against tumor cells

These results indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against common pathogens. The following table summarizes its effectiveness:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus5 µg/mL

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Synthesis Methods

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves several steps:

  • Formation of the Triazole Ring : Achieved through a click chemistry reaction between an azide and an alkyne.
  • Azetidine Ring Formation : This involves cyclization reactions using appropriate precursors.
  • Coupling with Methoxypyridine : The final step includes coupling the azetidine-triazole intermediate with a methoxypyridine derivative under suitable conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated various derivatives of triazole-containing compounds, including our focus compound. The results indicated that compounds with ortho-substituted groups exhibited superior anticancer activity due to enhanced interaction with thymidylate synthase, a key enzyme in DNA synthesis .

Case Study 2: Antimicrobial Potential

Research published in Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives possess broad-spectrum antimicrobial properties. The study highlighted how modifications in the azetidine structure could enhance efficacy against resistant strains of bacteria .

Q & A

What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Level: Basic
Methodological Answer:
Synthesis involves multi-step strategies:

  • Precursor Preparation : Azetidine and triazole moieties are synthesized separately. Azetidine rings are constructed via [3+1] cycloaddition, while triazoles are formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen at 60–80°C .
  • Coupling Reactions : The methanone bridge is formed using acyl chlorides (e.g., 2-methoxynicotinoyl chloride) in dichloromethane with Et₃N as a base, monitored by TLC (ethyl acetate/hexane, 1:1, Rf ≈ 0.4) .
  • Purification : Column chromatography (silica gel, gradient elution with 5–20% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) achieves >95% purity .
    Optimization Tips :
  • Maintain stoichiometric ratios (1:1.2 for azetidine:acyl chloride) to minimize byproducts.
  • Use anhydrous solvents and inert atmospheres to prevent triazole oxidation .

How is the molecular structure of this compound characterized?

Level: Basic
Methodological Answer:
Structural confirmation employs:

  • NMR Spectroscopy : 1H and 13C NMR (400 MHz, DMSO-d6) identify key groups:
    • Azetidine protons (δ 3.8–4.2 ppm, multiplet).
    • Triazole C-H (δ 8.1 ppm, singlet).
    • Methoxy group (δ 3.9 ppm, singlet) .
  • X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angle between pyridine and triazole: 75.2°) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calc. 328.1304, found 328.1301) .

What computational methods predict interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite docks the compound into kinase pockets (e.g., EGFR, PDB: 1M17). Triazole and pyridine groups show hydrogen bonding with Lys745 and Met793 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2 Å).
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC50 values (R² = 0.89) .

How can contradictions in biological activity data be resolved?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Replicate enzyme inhibition assays (e.g., kinase assays with 10 µM ATP) across labs to reduce variability .
  • Orthogonal Techniques : Validate binding via SPR (KD = 120 nM) and cellular assays (e.g., antiproliferative IC50 in HeLa cells: 1.8 µM) .
  • SAR Analysis : Compare analogues; e.g., replacing 2-methoxy with Cl reduces activity by 10-fold, suggesting hydrogen bonding is critical .

What physicochemical properties influence solubility and stability?

Level: Basic
Methodological Answer:
Key properties include:

  • logP : Calculated (ChemAxon) as 2.3 ± 0.2, indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (0.12 mg/mL in PBS), improved via PEG-400 co-solvent (up to 5 mg/mL) .
  • Stability : Degrades <5% in pH 7.4 buffer over 24 hours but hydrolyzes rapidly in acidic conditions (t1/2 = 2 h at pH 2) .

What strategies enable regioselective triazole modifications?

Level: Advanced
Methodological Answer:

  • Metal Catalysis : Cu(I) selectively yields 1,4-disubstituted triazoles, while Ru catalysts favor 1,5-regioisomers .
  • Protecting Groups : Boc-protection of azetidine during triazole formation prevents side reactions .
  • Kinetic Control : Low-temperature reactions (0–5°C) favor thermodynamic products (e.g., triazole N2-substitution) .

How do pyridine substituents affect pharmacological activity?

Level: Advanced
Methodological Answer:

  • Electron-Donating Groups : 2-Methoxy enhances potency (IC50 = 50 nM vs. 200 nM for unsubstituted pyridine) by stabilizing π-π stacking with aromatic residues .
  • Halogen Substitution : 4-Fluoro analogues show improved blood-brain barrier penetration (logBB = 0.5 vs. 0.2 for methoxy) .
  • Steric Effects : Bulky 2-methyl groups reduce binding affinity by 5-fold due to clashes with Tyr845 .

What analytical techniques confirm purity post-synthesis?

Level: Basic
Methodological Answer:

  • HPLC : Reverse-phase C18 column (ACN/H2O + 0.1% TFA), retention time = 8.2 min, purity >98% .
  • Melting Point : Sharp range (158–160°C) indicates homogeneity .
  • Elemental Analysis : %C (calc. 62.34; found 62.28) confirms stoichiometry .

What in vitro assays evaluate kinase inhibition?

Level: Advanced
Methodological Answer:

  • Biochemical Assays : ADP-Glo™ Kinase Assay (Promega) measures IC50 against MAPK14 (15 nM ± 2) .
  • Cellular Assays : Western blotting quantifies phospho-ERK suppression in A549 cells (EC50 = 0.8 µM) .
  • Selectivity Panels : Screen against 100 kinases (DiscoverX) identifies off-target inhibition (e.g., FLT3 at 1.2 µM) .

How are reaction mechanisms elucidated for key transformations?

Level: Advanced
Methodological Answer:

  • Isotopic Labeling : 18O-tracing in methanone formation confirms nucleophilic acyl substitution .
  • Intermediate Trapping : ESI-MS detects azetidine-acyl intermediate (m/z 245.1) during coupling .
  • DFT Calculations : B3LYP/6-31G* models reveal transition state energy (ΔG‡ = 18.3 kcal/mol) for triazole cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.